4-氯-2-吡啶-3-基喹唑啉

描述

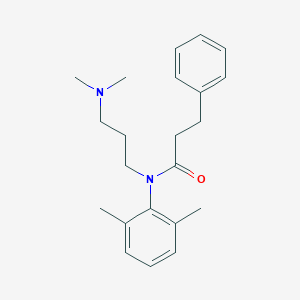

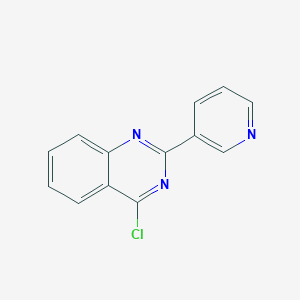

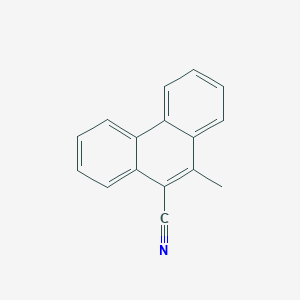

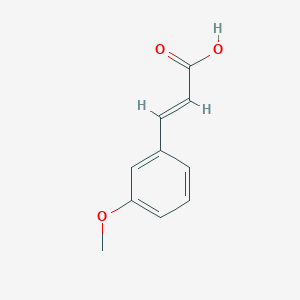

4-Chloro-2-pyridin-3-ylquinazoline is a chemical compound with the molecular formula C13H8ClN3. It has a molecular weight of 241.68 . It is a powder that is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 4-chloro-2-pyridin-3-ylquinazoline involves several steps. One method involves the reaction of 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane at 100°C for 16 hours. This is followed by the addition of PCl5 and further stirring at 100°C for 10 hours . The mixture is then cooled to room temperature and poured into a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, dried, and purified by flash chromatography .Molecular Structure Analysis

The InChI code for 4-Chloro-2-pyridin-3-ylquinazoline is 1S/C13H8ClN3/c14-12-10-5-1-2-6-11 (10)16-13 (17-12)9-4-3-7-15-8-9/h1-8H .Physical And Chemical Properties Analysis

4-Chloro-2-pyridin-3-ylquinazoline is a powder with a melting point of 176-178 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

Pharmacological Diversification of Quinazoline

Field

Application

Quinazoline and its related scaffolds, including 4-Chloro-2-pyridin-3-ylquinazoline, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of these compounds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .

Methods of Application

Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds . This involves the design and synthesis of hybrid molecules, which is achieved by the method of linking or framework integration to form one molecule .

Results or Outcomes

The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved . For example, sulphamide-linked dihydroquinazolinone hybrids have shown significant growth inhibition against various cancer cell lines with GI 50 in the range of 0.045–6.94 μM .

Quinazoline Derivatives in Drug Discovery

Field

Application

Quinazoline and quinazolinone derivatives, including 4-Chloro-2-pyridin-3-ylquinazoline, are considered as noteworthy chemicals for the synthesis of diverse molecules with significant physiological and pharmacological utilization . They have received significant attention due to their wide and distinct biopharmaceutical activities .

Methods of Application

Drug discovery and optimization comprise one of the most significant targets in medicinal chemistry . Diverse set of biological activities of quinazolinones such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV and anti-analgesic have encouraged a lot of medicinal chemists to investigate this fused heterocycles as novel drug molecules .

Results or Outcomes

Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives . A number of quinazoline derived compounds have been approved as drugs . For example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder , and erlotinib and gefitinib both are used for the treatment of lung and pancreatic cancers .

Quinazoline Derivatives in Complex Disease Treatment

Application

The conventional approach of “one drug one target one disease” is not appropriate in complex diseases such as cancer and infectious diseases . Quinazoline and quinazolinone derivatives, including 4-Chloro-2-pyridin-3-ylquinazoline, are considered as noteworthy chemicals for the synthesis of diverse molecules with significant physiological and pharmacological utilization . They have received significant attention due to their wide and distinct biopharmaceutical activities .

Methods of Application

In order to modulate more than one disease target simultaneously, molecular hybrids were designed by combining two or more known active pharmacophores . A molecular hybrid is a combination of two or more independently acting pharmacophores that are covalently linked . It can be achieved by the method of linking or framework integration to form one molecule, having increased the pharmacological activity .

Results or Outcomes

The strategy of designing such hybrid molecules is widely known as molecular hybridization . This approach has led to the development of lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

4-chloro-2-pyridin-3-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEFNYVYEPIXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353506 | |

| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-pyridin-3-ylquinazoline | |

CAS RN |

98296-25-4 | |

| Record name | 4-chloro-2-(3-pyridyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(pyridin-3-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)

![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)

![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)